

Enerisant Hydrochloride: A Technical Guide to its Wake-Promoting Properties

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Abstract

Enerisant hydrochloride (TS-091) is a potent and highly selective histamine H3 receptor (H3R) antagonist and inverse agonist engineered for the treatment of hypersomnolence disorders, most notably narcolepsy. The H3R functions as a critical presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key wake-promoting neurotransmitters. By antagonizing these receptors, Enerisant enhances neuro-arousal pathways. This technical guide provides an in-depth analysis of the mechanism of action, preclinical pharmacology, and pharmacokinetic profile of Enerisant hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological processes.

Introduction

Enerisant hydrochloride, chemically known as --INVALID-LINK--methanone monohydrochloride, is a novel therapeutic agent with significant potential in the management of disorders characterized by excessive daytime sleepiness.[1] As a histamine H3 receptor antagonist/inverse agonist, it represents a targeted approach to enhancing wakefulness by modulating the brain's natural arousal systems.[1] The histaminergic neurons, originating in the tuberomammillary nucleus of the posterior hypothalamus, are integral to maintaining a state of wakefulness.[2] The H3 receptor acts as a negative feedback mechanism on these and other neurons, and its inhibition leads to an increase in the release of histamine and other



neurotransmitters such as acetylcholine and dopamine, which are crucial for arousal and cognitive function.[1]

Mechanism of Action

The primary mechanism of action of **Enerisant hydrochloride** is its high-affinity binding to and inhibition of the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[1][2]

As an inverse agonist, Enerisant not only blocks the action of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. This dual action leads to a more robust disinhibition of the histaminergic system, resulting in increased histamine levels in the synaptic cleft.[3] The elevated histamine then acts on postsynaptic H1 receptors, which are widely expressed throughout the brain and are critically involved in promoting and sustaining wakefulness.[4] This enhanced histaminergic tone, along with the increased release of other wake-promoting neurotransmitters, forms the basis of Enerisant's therapeutic effect.[1]



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Figure 1: Mechanism of Action of Enerisant Hydrochloride.

Data Presentation In Vitro Receptor Binding and Functional Activity



The following table summarizes the in vitro binding affinities and functional activity of **Enerisant hydrochloride** at human and rat histamine H3 receptors.

Parameter	Human H3R	Rat H3R	Reference
Binding Affinity (IC50)	2.89 nM	14.5 nM	[5]
Functional Antagonism (IC₅o)	1.06 nM	10.05 nM	[5]
Inverse Agonism (EC ₅₀)	0.357 nM	-	[5]

Preclinical Pharmacokinetics

Summary of key pharmacokinetic parameters of **Enerisant hydrochloride** in preclinical species and humans.

Parameter	Rats	Dogs	Humans	Reference
Plasma Protein Binding	33.3 - 36.9%	25.5 - 26.0%	31.0 - 31.7%	[6]
T _{max} (oral)	-	-	~2.00 h	[6]
t _{1/2} (oral)	-	-	~8 h	[6][7]
Urinary Excretion (unchanged)	-	-	64.5 - 89.9%	[6][7]

In Vivo Wake-Promoting Effects in Rats

Quantitative data on the effects of **Enerisant hydrochloride** on sleep-wake architecture in rats. Higher doses were required to elicit a wake-promoting effect.[1]



Dose (oral)	Effect on Wakefulness	Effect on Slow- Wave Sleep	Reference
3 - 10 mg/kg	Significant Increase	Significant Decrease	[1]
0.03 - 0.3 mg/kg	No Significant Effect	No Significant Effect	[1]

Experimental Protocols In Vitro Radioligand Competition Binding Assay

This protocol outlines the method used to determine the binding affinity of **Enerisant hydrochloride** for the histamine H3 receptor.

- Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human or rat histamine H3 receptor are utilized.[8]
- Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used radiolabeled agonist for the H3 receptor.[8]
- Assay Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.[3][8]
- Procedure:
 - The assay is conducted in a 96-well plate format.
 - Each well contains cell membranes, a fixed concentration of [³H]NAMH (typically at or below its dissociation constant, Kd), and varying concentrations of Enerisant hydrochloride.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand, such as clobenpropit (10 μM).[9]
 - The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.[8][9]
 - The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating bound from free radioligand.[8]



- Filters are washed with ice-cold wash buffer to remove residual unbound radioligand.[8]
- The radioactivity retained on the filters is quantified using a scintillation counter.[8]
- Data Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of [3H]NAMH (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.[8]

[35S]GTPyS Functional Binding Assay

This assay measures the ability of Enerisant to act as an inverse agonist by quantifying its effect on G protein activation.

- Principle: In the absence of an agonist, some GPCRs, including the H3R, exhibit constitutive activity, leading to a basal level of G protein activation. Inverse agonists reduce this basal activity. The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[10]
- Materials:
 - Cell membranes expressing the H3 receptor.
 - \circ Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 μM GDP, and 0.1% BSA.[3]
 - [35S]GTPyS radioligand.
- Procedure:
 - Cell membranes are pre-incubated with varying concentrations of Enerisant in the assay buffer for 15 minutes at 30°C.[3]
 - The binding reaction is initiated by the addition of [35S]GTPyS (final concentration ~0.1 nM).[3]
 - The mixture is incubated for an additional 30-60 minutes at 30°C.[3]
 - The assay is terminated by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

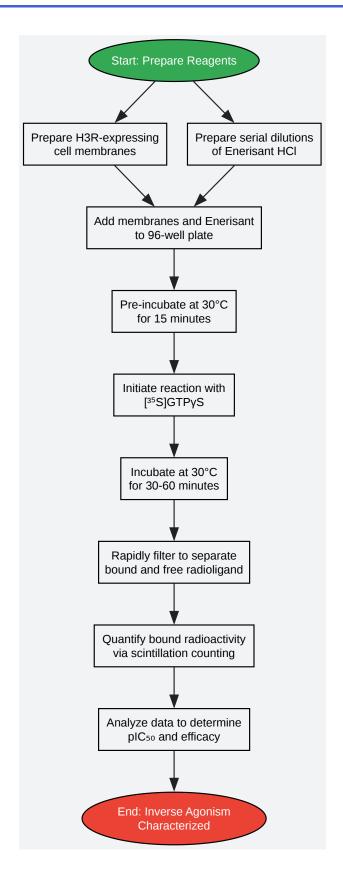
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• Data Analysis: The data are plotted as the amount of bound [35S]GTPyS against the logarithm of the Enerisant concentration. The pIC50 and the degree of inhibition of basal signaling are determined from a sigmoidal dose-response curve.[3]





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Figure 2: Workflow for [35S]GTPyS Binding Assay.



In Vivo EEG/EMG Sleep-Wake Analysis in Rodents

This protocol details the methodology for assessing the wake-promoting effects of Enerisant in rats.

- Animal Model: Male Sprague Dawley rats (250-300g) are typically used.[11]
- · Surgical Implantation:
 - Rats are anesthetized and placed in a stereotaxic frame.
 - For electroencephalogram (EEG) recordings, four stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.[11]
 - For electromyogram (EMG) recordings, two stainless steel Teflon-coated wire electrodes are inserted into the nuchal (neck) muscles.
 - The electrode assembly is secured to the skull with dental acrylic.[11]
 - Animals are allowed a recovery period of at least one week post-surgery.[11]
- Data Acquisition:
 - Following recovery and habituation to the recording chambers, EEG and EMG signals are continuously recorded.
 - Signals are amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 30-300 Hz).[11]
 - The amplified signals are digitized at a suitable sampling rate (e.g., 250 Hz) and stored for offline analysis.[11]
- Sleep-Wake Scoring:
 - The recordings are divided into epochs (e.g., 4-10 seconds).
 - Each epoch is classified into one of three states: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep.

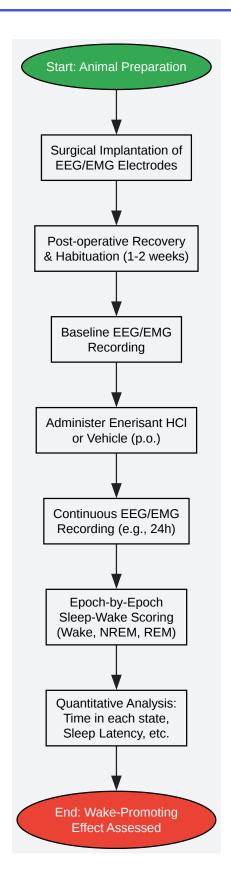
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- Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.[12]
- NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves, 0.5-4.0 Hz)
 EEG activity and reduced EMG tone.[12]
- REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent theta rhythm (6-9 Hz) and muscle atonia (very low EMG tone).[12]
- Drug Administration and Analysis:
 - Enerisant or vehicle is administered (e.g., orally) at the beginning of the light phase (the animals' normal sleep period).
 - The percentage of time spent in each sleep-wake state is quantified and compared between treatment groups.





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Figure 3: Experimental Workflow for In Vivo EEG/EMG Studies.



Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action for promoting wakefulness. Preclinical data robustly support its ability to increase the release of histamine and other key arousal-related neurotransmitters, leading to a significant increase in wakefulness and a reduction in sleep in rodent models. Its favorable pharmacokinetic profile, characterized by rapid absorption and minimal metabolism, further underscores its potential as a therapeutic agent.[6] While clinical trials have shown some variability in efficacy and tolerability, suggesting a need for personalized dosage adjustments, the foundational science behind Enerisant hydrochloride remains a compelling rationale for its continued development in the treatment of narcolepsy and other disorders of hypersomnolence.[13] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of sleep medicine and neuropharmacology.

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